

1-Acetyl-1H-indole-5-sulfonyl Chloride: Technical Profile & Application Guide

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Compound of Interest

Compound Name:	1-Acetyl-1H-indole-5-sulfonyl chloride
CAS No.:	303019-19-4
Cat. No.:	B1610336

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Executive Summary

1-Acetyl-1H-indole-5-sulfonyl chloride (CAS: 303019-19-4) is a specialized heterocyclic building block used primarily in the development of sulfonamide-based therapeutics.^{[1][2]} It serves as a critical intermediate for introducing the indole scaffold into drug candidates targeting G-protein coupled receptors (specifically 5-HT₆) and histone deacetylases (HDACs).

Unlike simple indoles, the N-acetyl group plays a dual role: it protects the indole nitrogen from participating in undesired side reactions and electronically modulates the ring system, though its primary utility in this context is often as a removable protecting group or a stable prodrug moiety.

Critical Distinction: Researchers must distinguish this compound from its dihydro-analog, 1-acetyldoline-5-sulfonyl chloride (CAS: 52206-05-0). The indoline derivative is the direct product of chlorosulfonation and is frequently the precursor used to generate the indole form via oxidation.

Chemical Identity & Physical Properties[3]

Property	Data
IUPAC Name	1-Acetyl-1H-indole-5-sulfonyl chloride
CAS Number	303019-19-4
Molecular Formula	C ₁₀ H ₈ ClNO ₃ S
Molecular Weight	257.69 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	145–150 °C (Decomposes)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Stability	Moisture sensitive; Hydrolyzes to sulfonic acid

Synthetic Pathways & Regioselectivity[5][6]

The synthesis of **1-acetyl-1H-indole-5-sulfonyl chloride** presents a regiochemical challenge. Direct electrophilic substitution (e.g., chlorosulfonation) of 1-acetylindole typically favors the C3 position due to the inherent reactivity of the pyrrole ring.

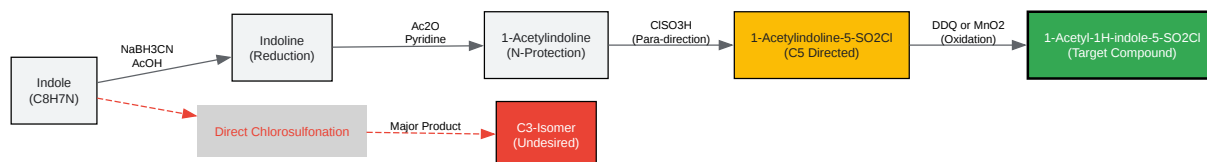
To exclusively target the C5 position, a "Reduction-Functionalization-Oxidation" strategy is the industry standard. This method utilizes the indoline intermediate to direct substitution para to the nitrogen (C5), followed by re-aromatization.

Protocol: Regioselective Synthesis via Indoline Route

- Reduction: Indole is reduced to indoline (2,3-dihydro-1H-indole) using NaBH₃CN or Zn/HCl.
- Acetylation: Indoline is N-acetylated (Ac₂O/Pyridine) to form 1-acetylindoline.
- Chlorosulfonation (The Key Step): 1-Acetylindoline is treated with neat chlorosulfonic acid (ClSO₃H). The N-acetyl group and the saturation of the C2-C3 bond direct the electrophile to the C5 position (para to the amine).

- Conditions: 0°C to RT, 2-4 hours.
- Yield: High (>80%) of 1-acetylintoline-5-sulfonyl chloride.[3]
- Oxidation (Re-aromatization): The indoline sulfonyl chloride is oxidized back to the indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
 - Note: This step must be performed under anhydrous conditions to preserve the sulfonyl chloride moiety.

Visualizing the Regiochemistry Strategy



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Figure 1: The "Indoline Detour" strategy ensures C5 regioselectivity, avoiding the C3 substitution common in direct indole functionalization.

Reactivity & Mechanistic Insights[8]

The sulfonyl chloride group (-SO₂Cl) is a hard electrophile, highly reactive toward nucleophiles. The N-acetyl group provides stability but can be labile under basic conditions.

A. Sulfonamide Formation (Aminolysis)

- Mechanism: Nucleophilic attack of a primary or secondary amine on the sulfur atom, proceeding through a trigonal bipyramidal transition state, followed by the expulsion of chloride.
- Protocol: React 1.0 eq of sulfonyl chloride with 1.1 eq of Amine in anhydrous DCM or THF. Use 2.0-3.0 eq of a mild base (TEA or DIPEA) to scavenge HCl.

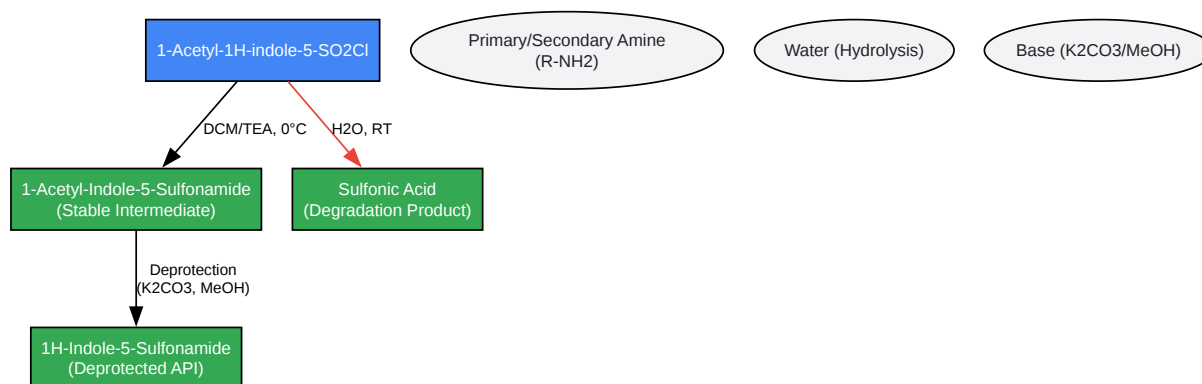
- Critical Control: Maintain temperature at 0°C initially to prevent side reactions with the acetyl group.

B. Hydrolysis (Stability Risk)

- Reaction: Reaction with water yields 1-acetyl-1H-indole-5-sulfonic acid.
- Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. All reaction solvents must be dried (water content <50 ppm).

C. Deacetylation (Deprotection)

- Context: Often, the acetyl group is only needed to direct the chlorosulfonation. It can be removed after sulfonamide formation.
- Method: Mild basic hydrolysis (K₂CO₃ in MeOH/Water) removes the N-acetyl group, yielding the free N-H indole sulfonamide.
 - Warning: Strong bases (NaOH) or high temperatures may attack the sulfonamide bond itself.



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Figure 2: Reaction pathways.[4][5] The primary utility is the conversion to sulfonamides, followed by optional deprotection.

Medicinal Chemistry Applications

The 1-acetyl-1H-indole-5-sulfonyl moiety is a "privileged structure" in drug discovery, particularly for targets involving the central nervous system (CNS).

5-HT6 Receptor Antagonists

Indole-5-sulfonamides are potent antagonists of the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease and schizophrenia.

- Mechanism: The indole ring mimics the tryptamine core of serotonin, while the sulfonamide group provides rigid orientation for binding to the receptor's transmembrane domain.
- Example: Compounds derived from this chloride have shown values in the nanomolar range.[6]

Carbonic Anhydrase Inhibitors

Recent studies indicate that N-acetylated indole sulfonamides exhibit selectivity for tumor-associated Carbonic Anhydrase isoforms (CA IX and XII), acting as anti-proliferative agents under hypoxic conditions.

Antiviral Agents

Derivatives synthesized from this core have been screened for activity against HIV-1, where the sulfonamide linker serves as a bioisostere for amide bonds in protease inhibitors.

Handling & Safety Protocols

Safety Data (GHS Classification)

- Signal Word: DANGER
- Hazard Statements:

- H314: Causes severe skin burns and eye damage.[7]
- H335: May cause respiratory irritation.
- PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield. Handle only in a fume hood.

Storage & Stability

- Moisture Sensitive: The compound degrades rapidly in moist air.
- Storage: Keep in a tightly sealed container under Nitrogen or Argon.
- Temperature: Refrigerate (2–8°C) for short-term; -20°C for long-term storage.
- Quality Check: Before use, check the melting point. A significant drop (e.g., <140°C) indicates hydrolysis to the sulfonic acid.

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